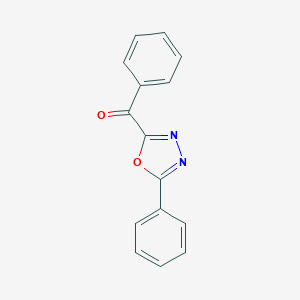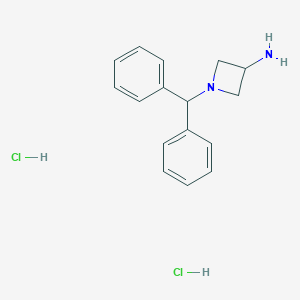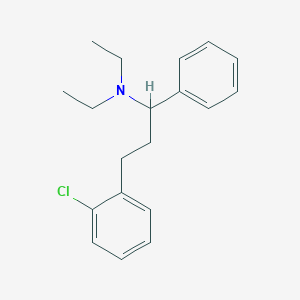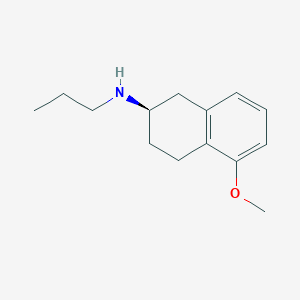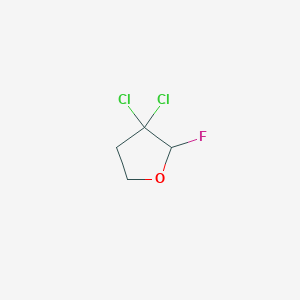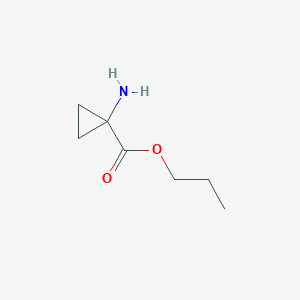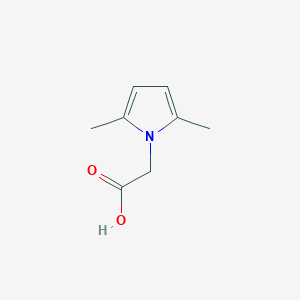
(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives involves diverse methodologies, including the Vilsmeier-Haack process and one-pot reactions. For example, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid was synthesized through the Vilsmeier-Haack process, showcasing the versatility of pyrrole derivatives in inhibiting enzymes and glycation processes of proteins (Anagnostou, Nicolaou, & Demopoulos, 2002). Another approach used lithiated propargylamines in a one-pot reaction to synthesize 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, demonstrating a method to construct pyrrole nuclei at higher temperatures (Tarasova, Nedolya, Albanov, & Trofimov, 2019).
Molecular Structure Analysis
Ab initio studies on dimers of related compounds like formic acid, acetic acid, and pyrrole-2-carboxylic acid have provided insights into the intermolecular hydrogen bonds and the influence of the pyrrole pi-electron system on the carboxylic groups connected by double O-H...O hydrogen bonds (Góra, Grabowski, & Leszczynski, 2005).
Chemical Reactions and Properties
Research on the electrophilic substitution reactions of pyrrolopyrimidines and related pyrrole derivatives highlights the reactivity of these compounds toward various chemical modifications. For example, 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione undergoes halogenation, aminomethylation, acylation, and azo coupling, indicating a high reactivity of the pyrrole ring (Tsupak, Tkachenko, & Pozharskii, 1994).
Physical Properties Analysis
Investigations into the solid-state properties of analogs, like 1,2-dimethyl-3-hydroxy-4-pyridone and its acetic acid solvate, reveal distinct solid phases and physicochemical characterizations, providing a foundational understanding of the physical properties of pyrrole derivatives (Chan, Venkataram, Grant, & Rahman, 1991).
Chemical Properties Analysis
The synthesis and chemical reactivity of pyrrole hydrazide–hydrazone compounds, such as ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, through experimental studies and quantum chemical calculations, provide detailed insights into the chemical properties, including NMR isotropic chemical shifts and electronic absorption spectra (Rawat & Singh, 2014).
Applications De Recherche Scientifique
Inhibition of Aldose Reductase and Protein Glycation : A derivative, [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid, has been found to inhibit aldose reductase enzyme and protein glycation, potentially offering benefits for various pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002).
Production of Various Compounds : When reacted with hexane-2,5-dione in glacial acetic acid, pyrrole can produce compounds like 4,7-dimethylindole, 5,8-dimethylindolizine, and others (Dalton & Teitei, 1968).
Improvement in Monoclonal Antibody Production : A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, enhances monoclonal antibody production in Chinese hamster ovary cells, potentially boosting therapeutic monoclonal antibody production (Aki et al., 2021).
Synthesis of Acetic Acid Esters : The compound enables the efficient synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters from various precursors (Tarasova et al., 2019).
Flavoring Component for Cigarettes : 2,5-Dimethyl-N-pyrrole linalyl ester, a synthesized compound, improves cigarette taste and reduces smoking irritation, suggesting its use as a flavoring component (Yue, 2012).
Antioxidant Activity : Some synthesized derivatives show significant antioxidant activity, making them promising for further synthesis (Zaki et al., 2017).
Antiulcer Drugs : A derivative, 2-phenyl 5b, has demonstrated significant antisecretory activity in certain animal models (Oesterlin et al., 1977).
Synthesis of Polysubstituted Pyrroles : It aids in the synthesis of polysubstituted pyrroles using manganese (III) acetate under solvent-free ball milling (Zeng et al., 2017).
Antimicrobial Agents : Novel pyrrole analogs exhibit promising anti-tubercular activity at non-cytotoxic concentrations (Joshi et al., 2017).
Pharmacological Activity : New 1H-1-pyrrolylcarboxamides with potential pharmacological activity have been synthesized (Bijev, Prodanova, & Nankov, 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-7(2)9(6)5-8(10)11/h3-4H,5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPZIWWWXMHLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564537 | |
| Record name | (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid | |
CAS RN |
109960-17-0 | |
| Record name | (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




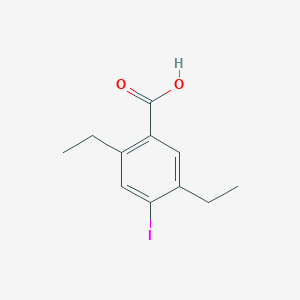
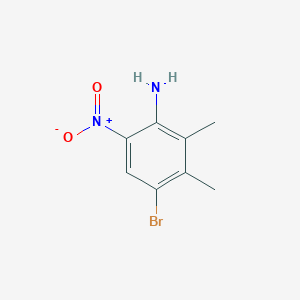
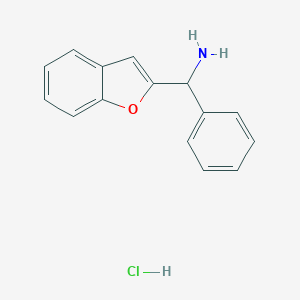
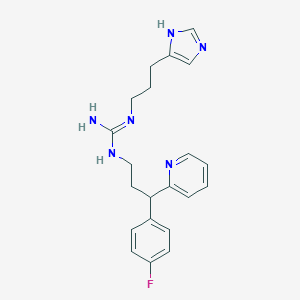
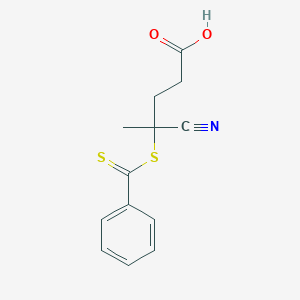
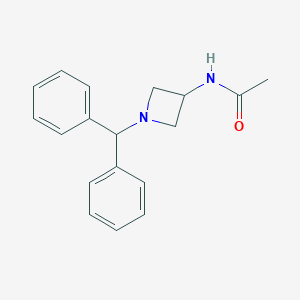
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
